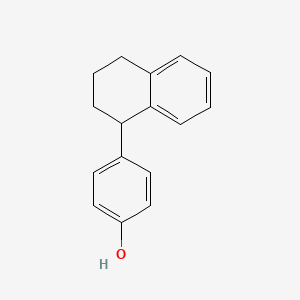
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)phenol
描述
科学研究应用
Affinity and Activity in Serotonin Receptors
A study focused on the synthesis of compounds including N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, exploring their relationship with serotonin receptors. This research revealed important insights into the role of specific substituents on 5-HT7 receptor affinity and intrinsic activity. Key findings included the identification of potent 5-HT7 receptor agonists with selectivity over other serotonin and dopamine receptors (Leopoldo et al., 2007).
Saluretic and Diuretic Effects
An investigation into 2-(aminomethyl)phenols, which include ring-fused analogues of the compound , highlighted their saluretic and diuretic effects. Among tested compounds, some demonstrated significant activity, underscoring the potential of these compounds in related therapeutic applications (Deana et al., 1983).
Organoboron Compounds Studies
Research into organoboron compounds, including 4-(N-Methoxymethylimino)-2,2-diphenyl-1,3-dioxa-2-borata-1,2,3,4-tetrahydronaphthalene, has provided valuable insights into the synthesis, physical properties, and crystal structures of these compounds. These findings contribute to the broader understanding of organoboron chemistry and its potential applications (Kliegel et al., 1989).
Cerebral Protective Agents
A study on 1-(1,4-benzoquinon-2-yl)-1,2,3,4-tetrahydronaphthalenes, closely related to the compound , explored their pharmacological activities. These compounds showed anti-lipid peroxidation activities and protective effects against hypobaric hypoxia, suggesting their potential as cerebral protective agents (Suzuki et al., 1996).
Spiro Pyrrolidines Synthesis
In the realm of organic synthesis, the creation of spiro[tetrahydronaphthalen-one/butenolide]pyrrolidines through the 1,3-dipolar cycloaddition of azomethine ylide has been documented. This synthesis involves the use of enones that are structurally related to 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)phenol, opening pathways to novel organic compounds (Raj & Raghunathan, 2003).
Studies on N-Aralkyl Substitution
Research on the N-aralkyl substitution of 2-amino-1,2,3,4-tetrahydronaphthalenes, including derivatives of hypotensive-positive inotropic agents, provides insights into the impact of molecular modifications on biological activity. This work contributes to the understanding of the structure-activity relationships in medicinal chemistry (Stout & Gorczynski, 1982).
5-HT7
Receptor Agents StudiesFurther exploration into N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides revealed crucial information about their affinity for serotonin receptors, particularly 5-HT7. The research highlighted the optimal alkyl chain length and the significant role of the aryl ring linked to the piperazine ring in influencing receptor affinity, leading to the identification of several compounds with high affinity for 5-HT7 receptors (Leopoldo et al., 2004).
Reactivity in Organometallic Chemistry
A study on [(1,2,3,4-tetrahydronaphthalene)Mn(CO)3]PF6 delved into its synthesis and reactivity with various nucleophiles. This research offers valuable insights into the reactivity patterns of organometallic complexes, contributing to the field of organometallic chemistry and potential applications in catalysis (Lee et al., 1995).
Cycloaromatization in Organic Synthesis
The base-induced cycloaromatization of 4-bis(methylthio)-3-buten-2-one with active methylene ketones, leading to the formation of structures like tetrahydronaphthalenes, showcases a novel method in organic synthesis. This approach allows the creation of diverse frameworks with controlled phenolic functionality, opening new avenues in synthetic organic chemistry (Barun et al., 2002).
Phenol Oxidation and Asymmetric Synthesis
Investigations into asymmetric phenol oxidation involving chiral tetrahydronaphthols have shed light on the role of substrate asymmetry in controlling stereochemical outcomes. This research contributes to the understanding of intermolecular phenol coupling reactions and their application in asymmetric synthesis (Feringa & Wynberg, 1981).
Coexisting Chiral Self-Assembled Structures
The study of the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules at the solid/liquid interface revealed coexisting chiral structures, including herringbone and pinwheel arrangements. This research is significant for understanding molecular self-assembly and its potential applications in nanotechnology and material science (Silly et al., 2017).
属性
IUPAC Name |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11,16-17H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMDDBCMZHMKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264299 | |
| Record name | 4-(1,2,3,4-Tetrahydro-1-naphthalenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)phenol | |
CAS RN |
3771-17-3 | |
| Record name | 4-(1,2,3,4-Tetrahydro-1-naphthalenyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3771-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,2,3,4-Tetrahydro-1-naphthalenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




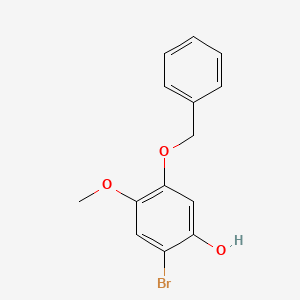



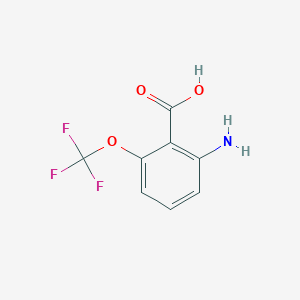

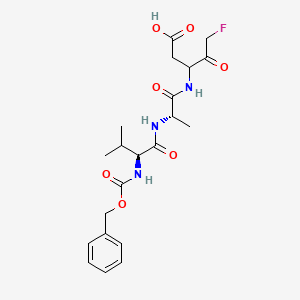
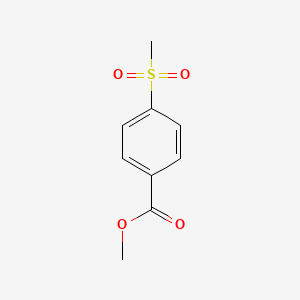

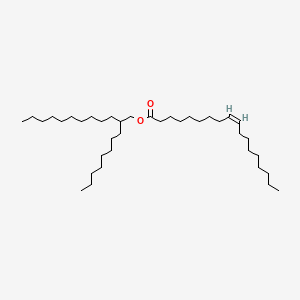


![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)